molecular formula C10H12ClNO3 B2581631 methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 2031258-94-1

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No. B2581631
CAS RN: 2031258-94-1
M. Wt: 229.66
InChI Key: VSRXFWIZFVVLTI-UHFFFAOYSA-N
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Description

“Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl 6-hydroxyindoline-2-carboxylate hydrochloride”. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives were studied for reactions with N-bromosuccinimide, showing the conversion into different esters and the migration of bromine to the benzene ring in specific conditions (Irikawa et al., 1989).
  • Electrochemical Studies :

    • Research on the electrochemical oxidation of indole-3-acetic acid in acidic solutions revealed various complex reaction pathways, forming different compounds like 3-hydroxy-2-oxindole and indole-3-aldehyde. This study provides insights into the electrochemical behavior of indole derivatives (Hu & Dryhurst, 1993).
  • Synthesis and Applications in Drug Development :

    • The synthesis of conformationally constrained tryptophan derivatives involving methyl indole-4-carboxylate was explored for use in peptide and peptoid conformation elucidation studies. These studies are crucial for understanding peptide structures and their biological interactions (Horwell et al., 1994).
  • Antiviral Research :

    • A study on Arbidol, an antiviral compound, discussed its broad-spectrum antiviral activity. Arbidol's molecular structure contains indole-3-carboxylate, demonstrating its relevance in developing antiviral medications (Boriskin et al., 2008).
  • Pharmaceutical Chemistry :

    • Synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, was conducted to study their antiviral activity against various viruses, highlighting the potential pharmaceutical applications of these compounds (Ivashchenko et al., 2014).

Safety and Hazards

The compound is classified under GHS07. The hazard statements are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9;/h2-3,5,9,11-12H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXFWIZFVVLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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